Amino-PEG12-t-Butyl ester
Overview
Description
Amino-PEG12-t-butyl ester is a chemical compound used in bioconjugation and organic synthesis . This compound contains two important functional groups, the amino group and the t-butyl ester group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Amino-PEG12-t-butyl ester is C31H63NO14 . It has a molecular weight of 673.83 .Chemical Reactions Analysis
The amino group in Amino-PEG12-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG12-t-butyl ester has a molecular weight of 673.83 . It’s a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Amino-PEG12-t-Butyl ester
is a carbonyl- and amine-reactive, single molecular weight polyethylene glycol (PEG) product . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Application in Antibody-Drug Conjugates (ADCs)
Field
Biotechnology, Drug Development
Application Summary
Amino-PEG12-t-Butyl ester can be synthetically incorporated into antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.
Method of Application
In the creation of an ADC, a monoclonal antibody is linked to a biologically active drug or cytotoxic compound. Amino-PEG12-t-Butyl ester can be used as a linker molecule in this process due to its reactivity with carboxylic acids and carbonyls.
Results
The resulting ADC allows for targeted delivery of the cytotoxic drug to cancer cells, improving the efficacy of the treatment and reducing systemic toxicity.
Application in Proteolysis-Targeting Chimeras (PROTACs)
Field
Biotechnology, Protein Degradation Research
Application Summary
Amino-PEG12-t-Butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that induce targeted protein degradation.
Method of Application
PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Amino-PEG12-t-Butyl ester can be used as a linker molecule in the synthesis of PROTACs.
Results
The resulting PROTACs allow for the targeted degradation of specific proteins, providing a powerful tool for studying protein function and a potential therapeutic strategy for diseases associated with protein dysregulation.
Application in Bioconjugation
Field
Biochemistry, Molecular Biology
Application Summary
Amino-PEG12-t-Butyl ester can be used in bioconjugation . Bioconjugation is the process of chemically linking two or more biomolecules together.
Method of Application
The amino group of Amino-PEG12-t-Butyl ester can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This allows it to be used as a linker molecule in the conjugation of various biomolecules.
Results
The resulting bioconjugates can be used in a variety of research applications, including the study of protein interactions, the development of novel therapeutics, and the creation of targeted drug delivery systems.
Application in Organic Synthesis
Field
Organic Chemistry
Application Summary
Amino-PEG12-t-Butyl ester can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds.
Method of Application
The amino group and the t-butyl ester group of Amino-PEG12-t-Butyl ester can react with various other organic compounds . This allows it to be used as a building block in the synthesis of complex organic molecules.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG12-t-Butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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